Ethyl 15-acetyloxypentadecanoate
Description
Ethyl 15-acetyloxypentadecanoate is a synthetic ester derivative of pentadecanoic acid (C15:0), featuring an acetyloxy (-OAc) group at the 15th carbon of the alkyl chain and an ethyl ester terminal. The acetyloxy group likely enhances polarity and reactivity compared to unmodified esters, making it relevant for applications in polymer chemistry, pharmaceuticals, or metabolic studies.
Properties
CAS No. |
66003-64-3 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
ethyl 15-acetyloxypentadecanoate |
InChI |
InChI=1S/C19H36O4/c1-3-22-19(21)16-14-12-10-8-6-4-5-7-9-11-13-15-17-23-18(2)20/h3-17H2,1-2H3 |
InChI Key |
KZHQINTZPTXCOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 15-acetyloxypentadecanoate can be synthesized through esterification reactions. One common method involves the reaction of pentadecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 15-acetyloxypentadecanoate can undergo various chemical reactions, including:
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can yield the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Pentadecanoic acid and ethanol.
Reduction: 15-hydroxypentadecanoic acid.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 15-acetyloxypentadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 15-acetyloxypentadecanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release pentadecanoic acid, which can then participate in various metabolic pathways . The molecular targets and pathways involved include lipid metabolism and signal transduction processes .
Comparison with Similar Compounds
Ethyl Pentadecanoate (C₁₇H₃₄O₂)
Methyl Pentadecanoate (C₁₆H₃₂O₂)
15-Azido-pentadecanoic Acid (C₁₅H₂₉N₃O₂)
14-Pentadecenoic Acid (C₁₅H₂₈O₂)
- Molecular Properties :
- Applications : Used in tissue engineering scaffolds and gas chromatography .
- Key Difference: Unsaturation lowers melting point and increases fluidity compared to saturated analogs like this compound.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
